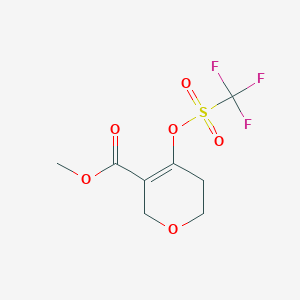
methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate, also known as 4-trifluoromethanesulfonyloxy-5,6-dihydro-2H-pyran-3-carboxylic acid methyl ester, is a versatile molecule used in a variety of scientific research applications. It is a cyclic ester that is derived from the reaction of trifluoromethanesulfonyl chloride and pyran-3-carboxylic acid. The molecule is highly stable and has a wide range of applications in organic synthesis, drug development, and other scientific research.
Mecanismo De Acción
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate is a versatile molecule that can be used in a variety of scientific research applications. It is believed to act as a catalyst in the synthesis of various organic compounds. In addition, it is believed to act as a nucleophile in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate is a versatile molecule that is used in a variety of scientific research applications. It is believed to have minimal biochemical and physiological effects on the human body, as it is not known to interact with any biological receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate has several advantages for use in laboratory experiments. It has a high boiling point and is relatively stable, making it suitable for use in a variety of laboratory applications. It is also non-toxic, making it safe to use in a laboratory setting. However, it is also important to note that it has a low solubility in water, making it difficult to use in some experiments.
Direcciones Futuras
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate has a wide range of potential future applications. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, it could be used in the synthesis of new organic compounds, such as amines, alcohols, and carboxylic acids. Finally, it could be used in the synthesis of new materials, such as nanomaterials and biomaterials.
Métodos De Síntesis
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate can be synthesized by the reaction of trifluoromethanesulfonyl chloride and pyran-3-carboxylic acid in a one-pot process. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted at a temperature of 0-5°C. The reaction is typically complete within 5-10 minutes.
Aplicaciones Científicas De Investigación
Methyl 4-(trifluoromethanesulfonyloxy)-5,6-dihydro-2H-pyran-3-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters.
Propiedades
IUPAC Name |
methyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O6S/c1-15-7(12)5-4-16-3-2-6(5)17-18(13,14)8(9,10)11/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQONTJRHKVETCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCOC1)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethanesulfonyloxy-5,6-dihydro-2H-pyran-3-carboxylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}butanoic acid](/img/structure/B6619647.png)
![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)
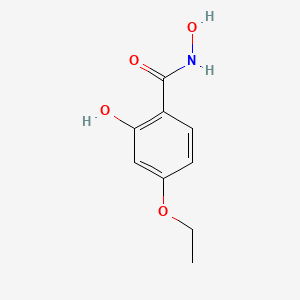
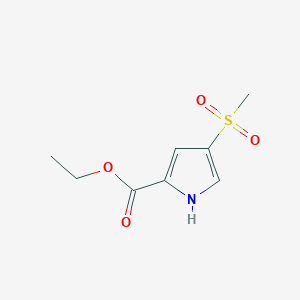
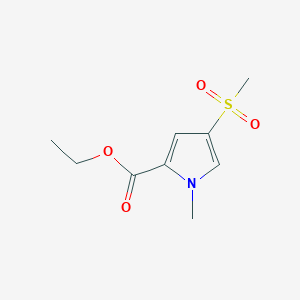
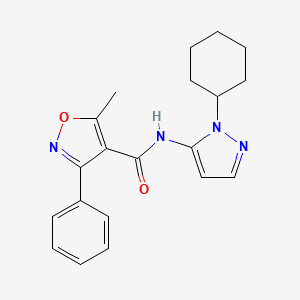
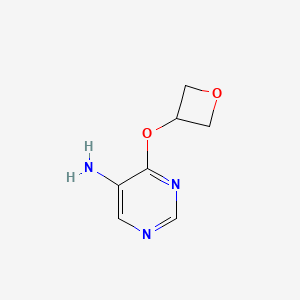

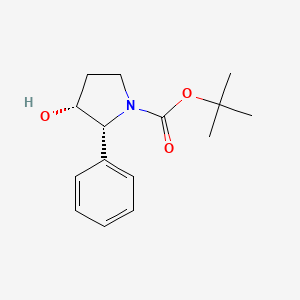
![rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans](/img/structure/B6619705.png)
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6619721.png)
![5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid](/img/structure/B6619723.png)